

CONFIRM Trials & Vatalanib Methodology: Application Notes for Researchers

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Compound Focus: Vatalanib Succinate

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Trial Design and Patient Stratification

The CONFIRM (Colorectal Oral Novel therapy For the Inhibition of Angiogenesis and Retarding of Metastases) program consisted of two phase III, multinational, randomized trials [1].

Key Design Elements:

- **Population:** CONFIRM-1 enrolled patients for first-line treatment, while CONFIRM-2 comprised patients whose disease had progressed during or within 6 months of prior irinotecan-based therapy [1].
- **Treatment Regimen:** Patients received FOLFOX4 chemotherapy (a regimen of oxaliplatin, leucovorin, and fluorouracil) in combination with either oral vatalanib (1250 mg once daily) or a placebo [1].
- **Stratification:** A key prospective stratification factor was serum Lactate Dehydrogenase (LDH) levels. Previous analysis showed that the subgroup of patients with high LDH serum levels, who typically have a poor prognosis, experienced a 40% reduction in the time to tumor progression with vatalanib [1].

The following table summarizes the core design of the CONFIRM trials for clear reference.

Table 1: Core Design of the CONFIRM 1 & 2 Trials

Trial Feature	CONFIRM 1	CONFIRM 2
Treatment Line	First-line	Second-line (after irinotecan failure)

Trial Feature	CONFIRM 1	CONFIRM 2
Patient Population	Metastatic colorectal adenocarcinoma	Metastatic colorectal adenocarcinoma
Base Chemotherapy	FOLFOX4	FOLFOX4
Experimental Arm	FOLFOX4 + Vatalanib (1250 mg/day)	FOLFOX4 + Vatalanib (1250 mg/day)
Control Arm	FOLFOX4 + Placebo	FOLFOX4 + Placebo
Primary Endpoint	Progression-Free Survival (PFS)	Overall Survival (OS) [1]
Key Stratification Factor	Serum LDH levels [1]	Serum LDH levels [1]

Biomarker Analysis and Vascular Density Assessment

A critical translational research component investigated the predictive role of Vascular Density (VD). The methodology for this analysis is detailed below [1] [2].

2.1 Patient Tissue Cohort

- **Source:** Paraffin-embedded material from primary tumors of 141 patients recruited in the CONFIRM trials.
- **Inclusion:** Surgical samples from the primary tumor obtained at initial diagnosis.
- **Exclusion:** 23 samples were excluded due to poor tissue material, poor staining quality, or lack of invading tumor edge areas, leaving 141 for final analysis [1].

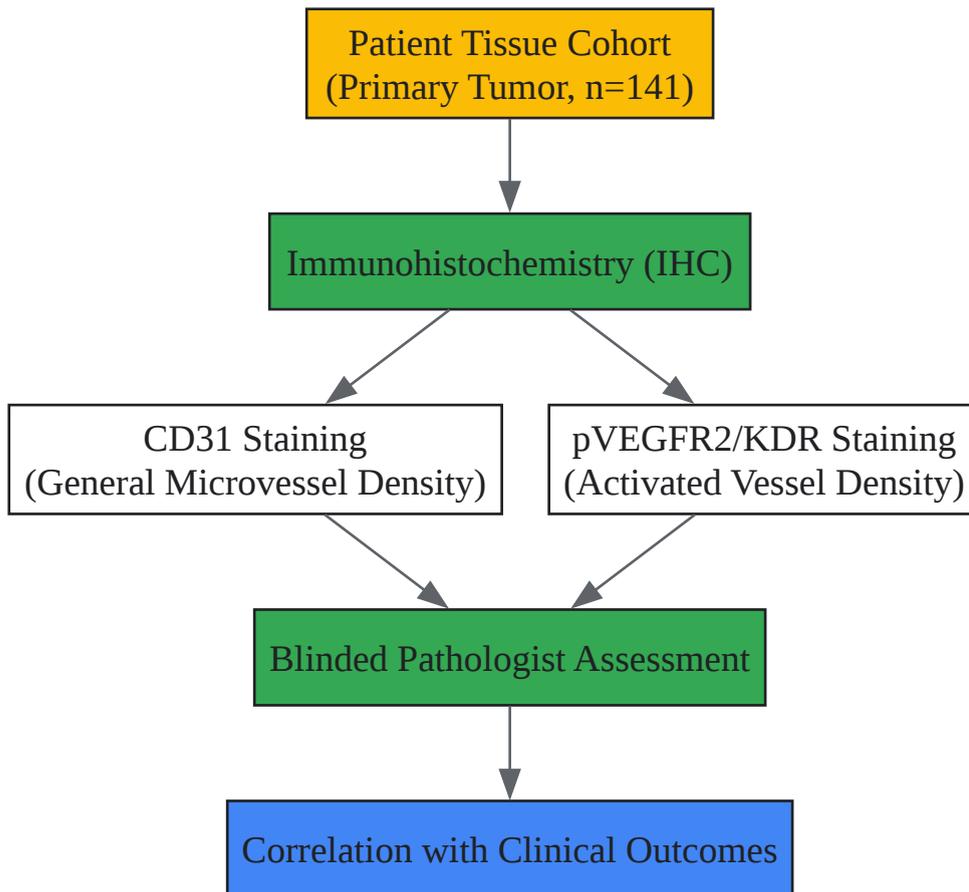
2.2 Immunohistochemistry (IHC) Protocol

The VD was assessed using two specific markers via IHC [1]:

- **CD31:** A pan-endothelial cell marker used to highlight vessels and assess general microvessel density. The JC70 monoclonal antibody (DAKO) was used with an alkaline phosphatase anti-alkaline phosphatase (APAAP) technique.
- **pVEGFR2/KDR:** An antibody (clone 34a) recognizing the phosphorylated (active) form of the VEGFR2/KDR receptor on endothelial cells, used as a marker of "activated" vessel density. A modified streptavidin technique was used.

Blinded assessment of the slides was performed by pathologists without knowledge of patient outcomes [1].

The relationship between biomarker status and treatment response provides the scientific rationale for this detailed protocol.



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Diagram 1: Experimental workflow for vascular density biomarker analysis.

Key Findings and Data Correlation

The analysis yielded significant correlations between vascular density, treatment arm, and clinical outcomes. The quantitative results are summarized in the table below.

Table 2: Key Efficacy Outcomes by Biomarker Status in CONFIRM Analysis

Biomarker & Group	Treatment	Response Rate (RR)	P-Value (RR)	Progression-Free Survival (PFS)	Overall Survival (OS)
High pVEGFR2/KDR+ VD	Placebo	15% (3/20)	0.006	-	-
Low pVEGFR2/KDR+ VD	Placebo	52% (26/50)	(Reference)	-	-
High pVEGFR2/KDR+ VD	Vatalanib	50% (11/22)	0.02	Significantly Improved (P=0.002)	Marginally Improved (P=0.07)
High CD31+ VD	Vatalanib	-	-	Trend for Improvement (P=0.07)	-

Data adapted from the vascular density analysis of the CONFIRM trials [1] [2].

Experimental Protocol: Vascular Density IHC

This protocol is adapted from the methods used in the CONFIRM biomarker study [1].

4.1 Sample Preparation

- **Tissue:** Use formalin-fixed, paraffin-embedded (FFPE) tissue blocks from primary colorectal tumors.
- **Sectioning:** Cut 4- μ m thick sections and mount on charged slides.
- **Deparaffinization and Rehydration:** Follow standard histology protocols using xylene and graded ethanol series.

4.2 Immunohistochemistry Staining

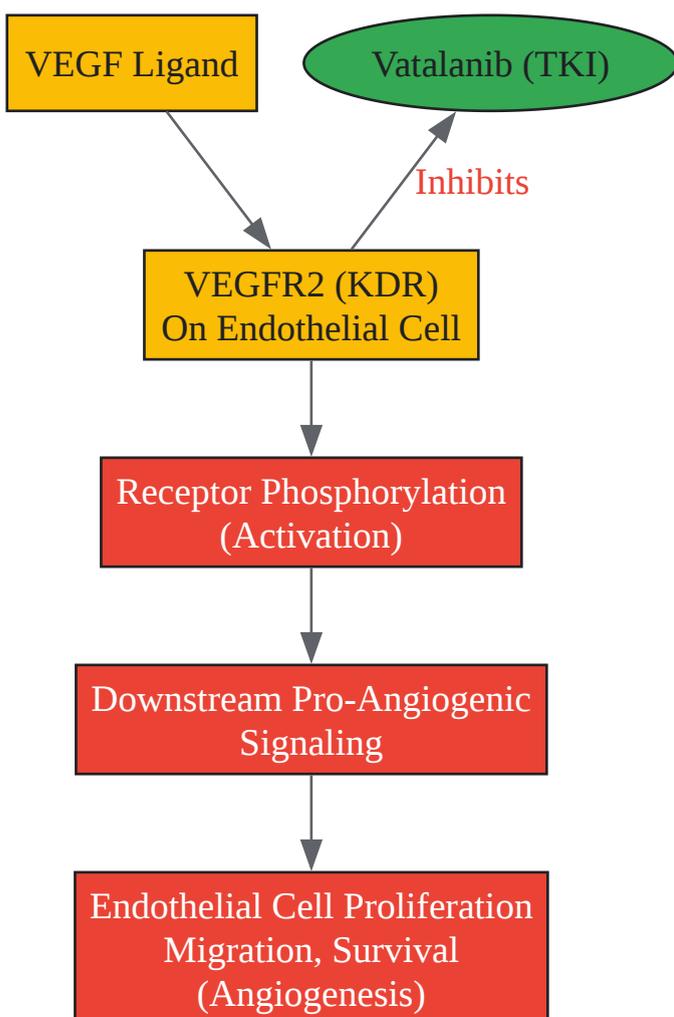
- **Antigen Retrieval:** Perform heat-induced epitope retrieval appropriate for the specific antibody.
- **Primary Antibodies and Incubation:**
 - **CD31 (Pan-endothelial):** Use JC70 monoclonal antibody (DAKO). Apply and incubate using the APAAP technique.

- **pVEGFR2/KDR (Activated endothelium):** Use clone 34a monoclonal antibody. Apply and incubate using a modified streptavidin-biotin technique.
- **Detection:** Use appropriate chromogenic substrates (e.g., DAB) for visualization. Counterstain with hematoxylin.

4.3 Quantification and Scoring

- **Microscopy:** Examine slides using a conference microscope for blinded assessment.
- **Vascular Density (VD) Assessment:** Identify areas of highest vessel density ("hotspots") at the invading tumor edge. Count the number of CD31-positive or pVEGFR2/KDR-positive vessels per mm².
- **Stratification:** Classify samples into "High" or "Low" VD groups based on a pre-defined median or quartile cut-off value.

The biological mechanism targeted by vatalanib and assessed in this protocol is centered on the VEGF signaling pathway.



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Diagram 2: Vatalanib mechanism of action inhibiting VEGFR2 signaling pathway.

Implications for Clinical Drug Development

The CONFIRM trials and subsequent biomarker work offer crucial lessons for researchers developing targeted therapies in oncology:

- **Patient Stratification is Critical:** The initial trials showed limited OS benefit overall. However, retrospective analysis revealed that vatalanib's activity was concentrated in specific subgroups, notably patients with **high serum LDH** [1] and those with tumors exhibiting **high activated pVEGFR2/KDR+ vascular density** [1] [2]. This underscores the necessity of incorporating predictive biomarkers into trial design from the outset.
- **Endpoint Selection:** In second-line mCRC trials, PFS has shown only a **moderate correlation with OS** ($R^2=0.539$), while Objective Response Rate (ORR) is a poor surrogate ($R^2=0.029$) [3]. This supports the use of OS as the primary endpoint in late-line settings where subsequent therapies can confound PFS benefits.
- **Challenge of TKI Translation:** Vatalanib's development reflects a broader challenge. While over 42 TKIs have shown preclinical activity in CRC, only one (regorafenib) has been approved for clinical use, highlighting a significant gap in translational research [4].

Conclusion

The methodologies developed in the CONFIRM trials provide a robust framework for evaluating anti-angiogenic agents. The detailed protocol for assessing vascular density via IHC for CD31 and pVEGFR2/KDR serves as a valuable tool for identifying patient populations most likely to benefit from VEGFR-targeting TKIs like vatalanib. Future clinical development of similar agents should prioritize biomarker-driven patient selection to unmask therapeutic potential and improve clinical outcomes.

References

1. Vascular density analysis in colorectal patients treated with... cancer [pmc.ncbi.nlm.nih.gov]

2. Vascular density analysis in colorectal cancer patients ... [pubmed.ncbi.nlm.nih.gov]

3. Surrogate Endpoints in Second-Line Trials of Targeted ... [pmc.ncbi.nlm.nih.gov]

4. Revisiting the use of tyrosine kinase inhibitors in colorectal ... [sciencedirect.com]

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